molecular formula C13H13NO3 B6414936 2-(3,5-Dimethoxyphenyl)pyridin-4(1H)-one CAS No. 1262010-76-3

2-(3,5-Dimethoxyphenyl)pyridin-4(1H)-one

Cat. No.: B6414936
CAS No.: 1262010-76-3
M. Wt: 231.25 g/mol
InChI Key: FKFYFSUWZPNDNN-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)pyridin-4(1H)-one is a heterocyclic compound featuring a pyridin-4(1H)-one core substituted at the 2-position with a 3,5-dimethoxyphenyl group. The 3,5-dimethoxy substitution pattern on the phenyl ring is hypothesized to enhance electronic delocalization and steric accessibility, which may influence binding to biological targets.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-11-5-9(6-12(8-11)17-2)13-7-10(15)3-4-14-13/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFYFSUWZPNDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=O)C=CN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692647
Record name 2-(3,5-Dimethoxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-76-3
Record name 4-Pyridinol, 2-(3,5-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262010-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dimethoxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)pyridin-4(1H)-one typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable pyridine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)pyridin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinones with various functional groups.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)pyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyridin-4(1H)-one vs. Dihydroquinolin-4(1H)-one

The compound 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one () shares the 3,5-dimethoxyphenyl substituent but incorporates a partially saturated dihydroquinolinone core. This six-membered fused ring system increases molecular rigidity compared to the simpler pyridin-4(1H)-one scaffold. The dihydroquinolinone derivative exhibits confirmed antitumor activity, attributed to enhanced π-π stacking interactions with DNA or proteins due to its planar structure .

Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compounds like 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one () feature a fused pyrido-pyrimidinone core with 3,4-dimethoxyphenyl and piperazine/diazepane substituents. The additional nitrogen atoms in the pyrimidinone ring could enhance hydrogen-bonding interactions, a feature absent in the pyridin-4(1H)-one analog .

Triazole-Based Derivatives

2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids () replace the pyridinone core with a triazole ring linked to a thioacetic acid group. The triazole moiety introduces strong dipole interactions and metabolic stability, while the 2,4- or 3,4-dimethoxy substitutions alter electronic distribution compared to 3,5-substitution. These compounds were studied for toxicity, with computational models predicting variable acute toxicity based on substituent positions .

Physicochemical and Toxicological Properties

  • Solubility and Bioavailability: The pyridin-4(1H)-one core offers moderate polarity, while fused systems (e.g., pyrido-pyrimidinones) may exhibit lower solubility due to increased hydrophobicity. Piperazine substituents in derivatives could improve water solubility via protonation at physiological pH .
  • Toxicity: Triazole-thioacetic acid esters () show predicted LD50 values ranging from 500–2000 mg/kg (GUSAR models), indicating moderate toxicity. No direct toxicity data are available for the pyridin-4(1H)-one compound, but its structural simplicity may reduce metabolic liabilities compared to complex heterocycles .

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